molecular formula C15H17N3O2S B2486011 (3-((5-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)(2-methylthiazol-4-yl)methanone CAS No. 1903055-57-1

(3-((5-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)(2-methylthiazol-4-yl)methanone

Cat. No.: B2486011
CAS No.: 1903055-57-1
M. Wt: 303.38
InChI Key: ZHNOFHAGSDFXCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-((5-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)(2-methylthiazol-4-yl)methanone is a useful research compound. Its molecular formula is C15H17N3O2S and its molecular weight is 303.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer and Antimicrobial Potential

  • Synthesis of heterocyclic compounds incorporating elements like oxazole, pyrazoline, and pyridine, including derivatives similar to the chemical , has shown significant promise in anticancer and antimicrobial activities. This includes their potential use in overcoming microbe resistance to pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021).

Synthesis Challenges and Solutions

  • The synthesis of compounds containing both piperidine and pyridine rings, akin to the chemical , faces challenges due to inefficient processes. Recent research offers simpler and more efficient synthesis methods, enhancing the potential for wider applications in organic chemistry (Zhang et al., 2020).

Organocatalysis

  • Zwitterionic salts derived from reactions involving pyrrolidinopyridine, similar to the compound , have been effective as organocatalysts in transesterification reactions, demonstrating potential applications in synthetic chemistry (Ishihara, Niwa, & Kosugi, 2008).

Spectral and Structural Studies

  • In-depth spectral and structural analyses of complexes involving similar compounds, focusing on iron(III), cobalt(II,III), and nickel(II), have been conducted. Such studies are crucial for understanding the chemical properties and potential applications in materials science and catalysis (West et al., 1999).

Mechanism of Action

The mechanism of action of a compound describes how it interacts with biological systems. This is particularly important in pharmaceutical research, where understanding the mechanism of action can guide the development of new drugs. Unfortunately, specific information on the mechanism of action for this compound is not available .

Safety and Hazards

Understanding the safety and hazards of a compound is essential for handling it correctly and protecting human health. This can include information on toxicity, flammability, and environmental impact. Unfortunately, specific safety and hazard data for this compound is not available .

Future Directions

The future directions of research into this compound will depend on the results of ongoing studies. These could include further investigations into its synthesis, structure, reactivity, and potential applications in fields such as pharmaceuticals and material science .

Properties

IUPAC Name

[3-(5-methylpyridin-2-yl)oxypyrrolidin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S/c1-10-3-4-14(16-7-10)20-12-5-6-18(8-12)15(19)13-9-21-11(2)17-13/h3-4,7,9,12H,5-6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHNOFHAGSDFXCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)OC2CCN(C2)C(=O)C3=CSC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.